molecular formula C18H15FN2O2 B1529167 1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1020239-55-7

1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1529167
CAS RN: 1020239-55-7
M. Wt: 310.3 g/mol
InChI Key: LCROCWMOMDNQSY-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, also known as 4-methyl-3-fluorophenyl-5-pyrazolecarboxylic acid, is an important organic compound that has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. This compound is a white crystalline solid and is soluble in common organic solvents such as ethanol and methanol. It is used in various scientific research applications, including the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of new drugs.

Scientific Research Applications

1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is used in various scientific research applications, such as the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of new drugs. It has been used in the synthesis of several pharmaceuticals, including a novel antifungal drug, a novel anticonvulsant, and a novel antineoplastic agent. It has also been used in the study of biochemical and physiological effects, such as the inhibition of the enzyme acetylcholinesterase, the inhibition of the enzyme lipoxygenase, and the inhibition of the enzyme monoamine oxidase.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is important for memory, learning, and muscle control. By inhibiting the enzyme, the compound may be able to increase the levels of acetylcholine in the brain, leading to improved cognitive functions.
Biochemical and Physiological Effects
1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been studied for its biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This may lead to increased levels of acetylcholine in the brain, resulting in improved cognitive functions. In addition, the compound has been found to inhibit the enzyme lipoxygenase, which is responsible for the production of inflammatory molecules. This may lead to reduced inflammation and improved health.

Advantages and Limitations for Lab Experiments

1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize, making it a cost-effective option for research. Additionally, the compound is stable and can be stored for long periods of time without degradation. However, the compound is also slightly toxic and should be handled with caution.

Future Directions

There are several potential future directions for research involving 1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid. One potential direction is to further study the compound’s mechanism of action and biochemical and physiological effects. Another potential direction is to develop new drugs based on the compound’s structure. Additionally, the compound could be used to develop new diagnostic tools for diseases such as Alzheimer’s, Parkinson’s, and other neurological disorders. Finally, the compound could be used to develop new treatments for these diseases.

properties

IUPAC Name

5-(4-fluorophenyl)-2-[(4-methylphenyl)methyl]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-12-2-4-13(5-3-12)11-21-17(18(22)23)10-16(20-21)14-6-8-15(19)9-7-14/h2-10H,11H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCROCWMOMDNQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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